molecular formula C12H30Cl2N4PSi B14296417 CID 13760170

CID 13760170

Cat. No.: B14296417
M. Wt: 360.36 g/mol
InChI Key: RJCMLHJUDYIKCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Based on analytical techniques referenced in the literature, it is characterized using advanced methods such as gas chromatography-mass spectrometry (GC-MS) and vacuum distillation to isolate and identify its components .

Key properties of CID 13760170 include:

  • Functional groups: Likely contains hydroxyl, methyl, or ester groups based on its chromatographic behavior and fragmentation patterns in mass spectrometry .

Properties

Molecular Formula

C12H30Cl2N4PSi

Molecular Weight

360.36 g/mol

InChI

InChI=1S/C12H30Cl2N4PSi/c1-7-16(8-2)19(15-20(13)14,17(9-3)10-4)18(11-5)12-6/h7-12H2,1-6H3

InChI Key

RJCMLHJUDYIKCA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P(=N[Si](Cl)Cl)(N(CC)CC)N(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 13760170 involves specific synthetic routes and reaction conditions. The synthetic process typically includes the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for its applications. The industrial production methods involve optimizing the reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions: CID 13760170 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and enhancing its properties for specific applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Scientific Research Applications

CID 13760170 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it may be used as a probe to study biological processes and interactions. In medicine, this compound has potential therapeutic applications, including its use as a drug candidate for treating specific diseases. In industry, it is used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of CID 13760170 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition or activation of enzymes, modulation of signaling pathways, and alteration of cellular processes. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, analytical, and functional comparisons between CID 13760170 and three related compounds: oscillatoxin D (CID 101283546) , 30-methyl-oscillatoxin D (CID 185389) , and oscillatoxin F (CID 156582092) . These were selected due to their structural homology and shared analytical methodologies (e.g., LC-MS, CID fragmentation) .

Property This compound Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389) Oscillatoxin F (CID 156582092)
Structural Features Likely polyketide or terpenoid backbone Macrocyclic lactone with hydroxyl groups Methyl substitution at C-30 Epoxide or unsaturated bond
Molecular Weight Not explicitly reported 716.8 g/mol 730.8 g/mol 714.8 g/mol
Analytical Methods GC-MS, vacuum distillation LC-ESI-MS, NMR LC-ESI-MS, HRMS LC-ESI-MS, CID fragmentation
Bioactivity Presumed cytotoxic (inferred) Cytotoxic, inhibits protein synthesis Enhanced lipophilicity, similar bioactivity Reduced cytotoxicity
Key Fragmentation (MS) m/z peaks at 143, 185 (indicative of ester cleavage) m/z 699 [M+H–H2O]+ m/z 715 [M+Na]+ m/z 697 [M–H]−

Structural and Functional Insights:

Backbone Similarities: this compound shares a macrocyclic or polyketide-like backbone with oscillatoxins, as evidenced by ester cleavage fragments (e.g., m/z 143, 185) in its mass spectrum . This contrasts with oscillatoxin F, which lacks ester groups but contains epoxide moieties .

Analytical Differentiation :

  • GC-MS vs. LC-ESI-MS : this compound is analyzed via GC-MS, suitable for volatile or derivatized compounds, whereas oscillatoxins require LC-ESI-MS due to their polarity and thermal instability .
  • CID Fragmentation : In-source CID (collision-induced dissociation) is critical for structural elucidation. For example, this compound’s fragmentation pattern differs from oscillatoxin D, which shows prominent water-loss ions ([M+H–H2O]+) .

Bioactivity Trends: Oscillatoxin D (CID 101283546) exhibits strong cytotoxicity by disrupting ribosomal function, while this compound’s inferred bioactivity may involve similar mechanisms but requires validation . The methylated derivative (CID 185389) shows comparable potency but improved pharmacokinetic properties, highlighting how minor structural modifications impact function .

Research Findings and Limitations

Analytical Challenges :

  • The absence of NMR data for this compound limits precise structural confirmation. Oscillatoxins, by contrast, are well-characterized via NMR and X-ray crystallography .
  • Vacuum distillation fractions of this compound (Figure 1C) indicate variability in purity, complicating bioactivity studies .

Further assays (e.g., cell viability, target identification) are needed .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.